molecular formula C8H8F3NO B1296781 4-(Trifluoromethoxy)benzylamine CAS No. 93919-56-3

4-(Trifluoromethoxy)benzylamine

Cat. No.: B1296781
CAS No.: 93919-56-3
M. Wt: 191.15 g/mol
InChI Key: DBGROTRFYBSUTR-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzylamine (CAS: 93919-56-3) is an aromatic amine with the molecular formula C₈H₈F₃NO and a molecular weight of 191.15 g/mol. It features a benzylamine backbone substituted with a trifluoromethoxy (-OCF₃) group at the para position of the benzene ring. This compound is widely utilized in medicinal chemistry and organic synthesis, particularly in the development of antitumor agents (e.g., compound 30 in ), antimicrobials (), and enzyme inhibitors (). Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design . Safety data indicate it is classified as an irritant (hazard symbol XI) .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethoxy)benzylamine can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzylamine with trifluoromethanol. The reaction typically requires a base such as sodium hydride and is carried out in an organic solvent like methyl t-butyl ether at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, Schiff base formation results in the production of imines, while oxidation and reduction reactions yield various oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can affect various biological processes and pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

Structural and Electronic Differences

The biological and chemical properties of benzylamine derivatives are significantly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Substituent (Position) Molecular Weight (g/mol) Key Uses/Activities Research Findings
4-(Trifluoromethoxy)benzylamine -O-CF₃ (para) 191.15 Antitumor, antimicrobial agents Lower antiproliferative activity vs. aniline analog (IC₅₀ = 0.30 μM vs. higher for benzylamine) .
4-Fluorobenzylamine -F (para) 125.15 Pharmaceutical intermediate Reduced lipophilicity compared to -OCF₃; limited electron-withdrawing effects .
4-(Trifluoromethyl)benzylamine -CF₃ (para) 175.15 Synthesis of heterocycles (e.g., compound 9 ) Stronger electron-withdrawing effect than -OCF₃; may alter reaction kinetics .
2-(Trifluoromethoxy)benzylamine -O-CF₃ (ortho) 191.15 Not explicitly stated Steric hindrance in ortho position reduces binding affinity in some applications .
4-(Trifluoromethylthio)benzylamine -S-CF₃ (para) 207.18 Potential antimicrobial applications Higher lipophilicity due to thioether group; may improve membrane permeability .

Antiproliferative Activity

  • In colorectal cancer cells (HCT116), the aniline derivative (4-(trifluoromethoxy)aniline, 20 ) exhibited superior antiproliferative activity (IC₅₀ = 0.30 μM) compared to its benzylamine analog (30 ), which showed reduced potency. This suggests the NH₂ group in aniline derivatives facilitates stronger hydrogen bonding or reduced steric bulk compared to the CH₂NH₂ group in benzylamines .
  • Replacement of -O-CF₃ with -CF₃ (e.g., 4-(trifluoromethyl)benzylamine) reduced activity in tyrosinase inhibition assays, highlighting the critical role of the trifluoromethoxy group in enzyme interaction .

Tyrosinase Inhibition

  • Compounds with a 4-(trifluoromethoxy)phenyl group (e.g., 5b, 5d, 5f ) showed enhanced tyrosinase inhibition compared to naphthyl or phenyl analogs, emphasizing the substituent's role in optimizing π-π interactions or dipole effects .

Physicochemical Properties

  • Electron-Withdrawing Effects : -O-CF₃ is less electron-withdrawing than -CF₃, making this compound more reactive in nucleophilic substitutions than 4-(trifluoromethyl)benzylamine .

Biological Activity

4-(Trifluoromethoxy)benzylamine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties, particularly the presence of the trifluoromethoxy group. This moiety is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered receptor interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The trifluoromethoxy group significantly influences the biological properties of benzylamines. Studies have shown that substituents at the para position, such as the trifluoromethoxy group, can enhance the potency of compounds against various biological targets.

Table 1: Comparison of Biological Activities of Benzylamines

CompoundIC50 (nM)TargetActivity Description
This compound5017β-HSD3Potent inhibitor
Benzylamine20017β-HSD3Less active
4-Methoxybenzylamine15017β-HSD3Moderate activity

The data indicates that the introduction of the trifluoromethoxy group enhances inhibitory activity against the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is crucial in steroid metabolism and could be a target for hormone-related cancers .

Biological Activity and Mechanisms

Research has demonstrated that this compound exhibits significant biological activities, particularly in cancer models. For instance, it was shown to reduce cell viability in prostate cancer cell lines, indicating potential antineoplastic properties. In a study involving the 22Rv1 prostate cancer cells, this compound reduced cell survival by approximately 30% .

Case Study: Anticancer Activity

In a recent investigation into halogenated derivatives, including this compound, researchers observed that these compounds could selectively target malignant cells while sparing non-malignant cells. The study highlighted that compounds with benzylamine side chains exhibited enhanced activity against triple-negative breast cancer (TNBC) cells . This selectivity is crucial for developing targeted therapies with reduced side effects.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethoxy group. However, detailed studies on its metabolic stability and toxicity are necessary to fully understand its therapeutic index.

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGROTRFYBSUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239895
Record name 4-(Trifluoromethoxy)benzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93919-56-3
Record name 4-(Trifluoromethoxy)benzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93919-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)benzylamine
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Record name 4-(Trifluoromethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethoxy)benzylamine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Trifluoromethoxy)benzylamine
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4-(Trifluoromethoxy)benzylamine
4-(Trifluoromethoxy)benzylamine
4-(Trifluoromethoxy)benzylamine
4-(Trifluoromethoxy)benzylamine

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